Polymorphic Melting Point Elevation Relative to Shorter-Chain Saturated sn-2 Analogs
The presence of an arachidoyl (C20:0) moiety at the sn-2 position elevates the melting points of polymorphic forms compared to triacylglycerols with shorter saturated chains at this position. For the related 1,3-diarachidoyl-2-oleoyl-glycerol (AOA), the β1 polymorph melts at a temperature higher than that of 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) and 1,3-distearoyl-2-oleoyl-glycerol (SOS) [1]. While direct melting point data for 1-palmitoyl-2-arachidoyl-3-oleoyl-rac-glycerol are not published, class-level inference from AOA indicates that its arachidoyl-containing structure will confer a higher melting point and distinct crystallization kinetics than analogous compounds containing only C16:0 or C18:0 saturated chains [1].
| Evidence Dimension | Melting Point of β1 Polymorph (Class-Level Inference) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be higher than POP and SOS based on AOA behavior |
| Comparator Or Baseline | POP (C16:0-C18:1-C16:0) β1 melting point < AOA (C20:0-C18:1-C20:0) β1 melting point [1] |
| Quantified Difference | AOA β1 melting point exceeds that of POP and SOS (exact numerical values not provided in source abstract) |
| Conditions | Polymorphic behavior studied by X-ray diffractometry and melting point determination [1] |
Why This Matters
This class-level differentiation is critical for researchers studying lipid crystallization, fat bloom in chocolate, or designing lipid-based drug delivery systems where melting point dictates formulation stability.
- [1] Wang, Z. H., Sato, K., & Suzuki, M. (1987). Polymorphism of 1, 3-Di (saturated acyl) -2-oleoylglycerols : POP, SOS, AOA and BOB. Journal of Japan Oil Chemists' Society, 36(9), 671-679. View Source
